molecular formula C8H16Si B13782759 Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl-

Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl-

Cat. No.: B13782759
M. Wt: 140.30 g/mol
InChI Key: OQXCGZQZZRBRLV-UHFFFAOYSA-N
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Description

Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- is an organic compound with the molecular formula C8H16Si. This compound is a derivative of cyclopropane, featuring a trimethylsilyl group and a methylene group attached to the cyclopropane ring. It is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- typically involves the cyclopropanation of alkenes. One common method is the Rhodium-catalyzed cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation of the resulting silyl cyclopropane carboxylates . This method provides high yields and selectivity under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can yield hydrocarbons or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., Grignard reagents) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. Specific pathways and targets depend on the context of its application, whether in synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropane, 1-methyl-2-methylene-3-(trimethylsilyl)-
  • Cyclopentane, 1-methyl-3-(2-methylpropyl)-
  • Cyclopropane, 1,1-dimethyl-2-methylene-

Uniqueness

Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H16Si

Molecular Weight

140.30 g/mol

IUPAC Name

trimethyl-(2-methyl-3-methylidenecyclopropyl)silane

InChI

InChI=1S/C8H16Si/c1-6-7(2)8(6)9(3,4)5/h7-8H,1H2,2-5H3

InChI Key

OQXCGZQZZRBRLV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1=C)[Si](C)(C)C

Origin of Product

United States

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